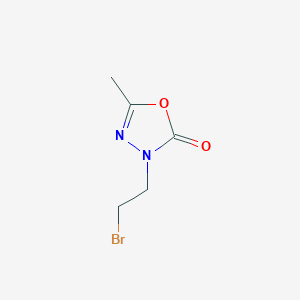

3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one

Description

Properties

IUPAC Name |

3-(2-bromoethyl)-5-methyl-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-4-7-8(3-2-6)5(9)10-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFXHRUCSYVTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxadiazolone Core

The foundational step involves synthesizing the 2,3-dihydro-1,3,4-oxadiazol-2-one ring system, which serves as the precursor for further modifications. According to recent research, a common route employs the cyclization of acyl hydrazides or related intermediates using cyclodehydration reagents such as phosphorus oxychloride (POCl₃).

- Starting Material: 5-methyl-1,3,4-oxadiazolone derivatives are prepared via cyclization of appropriate hydrazides with acyl chlorides or acid derivatives.

- Reaction Conditions: The cyclization typically occurs under reflux in anhydrous solvents like toluene or under solvent-free conditions, with POCl₃ acting as the cyclodehydration agent.

- Outcome: The process yields the oxadiazolone ring with moderate to good yields (40–76%), depending on the conditions and substituents.

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Toluene | 40 | Lower yield, used in some protocols |

| 2 | Solvent-free | 76 | Higher yield, preferred for scale-up |

This step ensures the formation of a reactive heterocyclic scaffold suitable for subsequent halogenation and side-chain modifications.

Bromination to Form 2-Bromoethyl Side Chain

The next critical step involves introducing the bromine atom at the ethyl side chain attached to the oxadiazolone core. The most efficient method employs nucleophilic substitution of the amino group with a brominated reagent.

- Starting Material: 5-methyl-1,3,4-oxadiazol-2-amine.

- Reagents: Tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile.

- Reaction Conditions: The mixture is cooled to 0°C under nitrogen, then heated to 65°C for approximately 3 hours.

- Outcome: The brominated product, 2-bromo-5-methyl-1,3,4-oxadiazole, is obtained with a yield of approximately 31%.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reagent mixture | t-BuONO, CuBr₂, acetonitrile | 31 | Reaction performed at 0–65°C under inert atmosphere |

| Purification | Column chromatography | - | Purified as a yellow solid |

This step introduces a reactive bromide suitable for nucleophilic substitution, enabling side-chain elongation and functionalization.

Side-Chain Functionalization via Nucleophilic Substitution

To attach the 2-bromoethyl group to the oxadiazolone core, nucleophilic substitution reactions are employed. The process involves reacting the brominated heterocycle with nucleophiles such as diethyl iminodiacetate or similar esters, followed by hydrolysis to generate the carboxylic acid derivative.

-

- Reagents: Ethanol or isopropanol with sulfuric acid as catalyst.

- Conditions: Reflux to obtain esters like 5a and 5b in yields of 37–52%.

-

- Reagents: The ester derivative, the brominated oxadiazole, and a base (e.g., sodium carbonate).

- Solvent: Aprotic solvents such as acetonitrile.

- Conditions: Elevated temperatures around 50–60°C.

- Outcome: Formation of the side-chain substituted intermediate with yields up to 91%.

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol/isopropanol + H₂SO₄ | - | Reflux | 37–52 | Produces esters 5a and 5b |

| Nucleophilic substitution | Ester + brominated oxadiazole + Na₂CO₃ | Acetonitrile | 50–60°C | 91 | High-yield formation of side-chain derivative |

Final Cyclization and Purification

The last step involves cyclization to form the target compound, 3-(2-bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one . This process typically employs dehydrating agents like phosphorus oxychloride (POCl₃) in anhydrous conditions.

- Reaction Conditions:

- Conducted in anhydrous toluene or under solvent-free conditions.

- Monitored by TLC to optimize reaction time.

- Outcome: The target compound is obtained in yields ranging from 40–76%, often used directly in subsequent reactions without purification.

Summary of the Preparation Route

| Step | Key Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | Hydrazides + POCl₃ | Reflux in toluene or solvent-free | 40–76% | Formation of oxadiazolone core |

| 2 | Acetonitrile, tert-butyl nitrite, CuBr₂ | 0–65°C, inert atmosphere | 31% | Bromination to form 2-bromoethyl side chain |

| 3 | Esterification (ethanol/isopropanol + H₂SO₄) | Reflux | 37–52% | Formation of ester intermediates |

| 4 | Nucleophilic substitution | Acetonitrile, Na₂CO₃ | 50–60°C | High-yield side-chain functionalization |

| 5 | POCl₃ | Anhydrous conditions | 40–76% | Final cyclization to target compound |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that compounds with similar structures showed promising activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Oxadiazoles have also been linked to anti-inflammatory effects. The presence of the bromine atom in the 2-position enhances the compound's interaction with biological targets involved in inflammatory pathways. This aspect is crucial for developing new anti-inflammatory drugs .

Potential as Anticancer Agents

The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. Research is ongoing to explore this application further, focusing on mechanisms of action and efficacy in various cancer models .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound is being investigated as a potential pesticide. Its ability to disrupt pest metabolism could make it an effective agent against agricultural pests. Studies are examining its efficacy and environmental impact compared to traditional pesticides .

Herbicide Properties

The compound's structural characteristics may also lend themselves to herbicidal applications. Research is currently exploring formulations that can inhibit weed growth without harming crop yields. This dual functionality could be advantageous for sustainable agricultural practices .

Chemical Synthesis and Research

Building Block for Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its reactivity allows chemists to develop new compounds with tailored properties for specific applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. The oxadiazole ring can participate in various chemical transformations, contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Pharmaceutical vs. Agrochemical Use : The target compound’s bromoethyl group may align it with alkylating agents or kinase inhibitors, whereas chlorine- or fluorine-substituted analogs (e.g., L9, Oxadiargyl) are tailored for receptor modulation or herbicidal activity .

- Cytotoxicity Profile : Unlike the phosphonate derivatives in , brominated oxadiazoles (e.g., 3-(3-bromophenyl)-benzoxazolone in ) often exhibit moderate cytotoxicity, suggesting careful evaluation is needed for therapeutic applications .

Biological Activity

3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one is a synthetic compound belonging to the oxadiazole class, which has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromoethyl group attached to an oxadiazole ring, which is known for contributing to its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The presence of the oxadiazole ring enhances the interaction with microbial membranes, disrupting their integrity and leading to cell death.

- Case Study : A study on related oxadiazoles demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| Related Oxadiazole | 32 | Escherichia coli |

Anticancer Activity

The anticancer potential of oxadiazoles has been explored in various studies:

- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported as low as 10 µM .

The biological activity of this compound may be attributed to:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : They can trigger programmed cell death pathways through the activation of caspases.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit significant anticancer activity, they also display varying degrees of toxicity towards normal cells:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A | L929 (fibroblast) | 85 |

| Compound B | A549 (lung carcinoma) | 92 |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, bromoethyl groups can be introduced via nucleophilic substitution or alkylation reactions. Optimization includes controlling temperature (e.g., reflux in ethanol or acetonitrile), using catalysts like triethylamine, and monitoring reaction progress via TLC. Purification often employs column chromatography with gradients such as petroleum ether/ethyl acetate (4:1 v/v) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure.

- X-ray Crystallography : Resolve molecular conformation and bond angles using SHELX software for refinement .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ via ESI) .

Q. What are the common impurities or byproducts formed during synthesis, and how are they addressed?

Byproducts may arise from incomplete cyclization or bromoethyl side reactions. These are identified via HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS. Purification strategies include recrystallization (e.g., ethanol/water mixtures) or preparative TLC .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve conformational ambiguities in this compound?

SHELXL refines crystallographic data by iterative least-squares minimization, accounting for thermal motion and disorder. For oxadiazole derivatives, hydrogen bonding and dihedral angles are critical. The program’s robust handling of high-resolution data ensures accurate depiction of the bromoethyl group’s spatial orientation and ring puckering .

Q. What computational methods predict the stability and reactivity of the oxadiazole ring under varying conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and solvent effects. Polar solvents like water may destabilize the ring via solvolysis, while nonpolar solvents (e.g., toluene) preserve integrity. Molecular dynamics simulations further assess temperature-dependent degradation pathways .

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the methyl group on the oxadiazole ring may slow kinetics, requiring elevated temperatures (~80°C) or phase-transfer catalysts. Comparative studies with chloroethyl analogs show faster substitution rates due to lower bond dissociation energy .

Q. What in silico approaches evaluate the biological activity of this compound against protein targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like angiotensin II (PDB ID: 3R8A). Scoring functions assess hydrogen bonding (e.g., oxadiazole carbonyl with Arg167) and hydrophobic interactions. Pharmacophore modeling prioritizes derivatives with enhanced target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.